REACTION_CXSMILES
|
[O:1]=[C:2]1[C:11]2[C:10]([C:12]([OH:14])=[O:13])=[CH:9][CH:8]=[CH:7][C:6]=2[CH2:5][CH2:4][CH2:3]1.OS(O)(=O)=O.[C:20](=O)([O-])O.[Na+]>CO>[O:1]=[C:2]1[C:11]2[C:10]([C:12]([O:14][CH3:20])=[O:13])=[CH:9][CH:8]=[CH:7][C:6]=2[CH2:5][CH2:4][CH2:3]1 |f:2.3|
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Name
|
|
Quantity
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3.466 g
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Type
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reactant
|
Smiles
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O=C1CCCC=2C=CC=C(C12)C(=O)O
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Name
|
|
Quantity
|
1.85 mL
|
Type
|
reactant
|
Smiles
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OS(=O)(=O)O
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
the reaction solution is subsequently heated
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Type
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TEMPERATURE
|
Details
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to reflux over 18 hours
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Duration
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18 h
|
Type
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TEMPERATURE
|
Details
|
The reaction solution is subsequently cooled
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Type
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EXTRACTION
|
Details
|
extracted with 2×200 ml of ethyl acetate
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Type
|
WASH
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Details
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The combined organic phases are washed with 150 ml of saturated aqueous sodium hydrogencarbonate solution and 150 ml of water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCCC=2C=CC=C(C12)C(=O)OC
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |